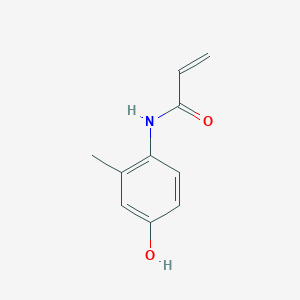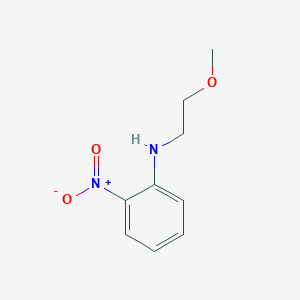
N-(2-Methoxyethyl)-2-nitroaniline
Overview
Description
N-(2-Methoxyethyl)-2-nitroaniline is a chemical compound with the molecular weight of 151.21 . It is a liquid at room temperature .
Chemical Reactions Analysis
This compound has been found to be compatible with nitrocellulose, a material used in propellants . This suggests that it may have potential applications in the field of energetic materials.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . No further physical or chemical properties are provided in the search results.Scientific Research Applications
Stabilization of Energetic Materials
Research studies have demonstrated the use of N-(2-methoxyethyl)-2-nitroaniline in the stabilization of energetic materials. For instance, Chelouche, Trache, Pinho, and Khimeche (2019) explored binary mixtures including N-(2-methoxyethyl)-p-nitroaniline with other compounds to stabilize nitrate esters-based energetic materials. These mixtures exhibited eutectic behavior, suggesting potential applications in enhancing the stability of energetic materials (Chelouche, Trache, Pinho, & Khimeche, 2019).
Drug Delivery Systems
This compound has been investigated for potential use in drug delivery systems. Duncan, Cable, Lloyd, Rejmanová, and Kopeček (1983) researched N-(2-Hydroxypropyl)methacrylamide copolymers containing p-nitroanilide as a drug analogue for developing efficient drug delivery systems. These copolymers showed promise for intralysosomal hydrolysis, which is crucial for targeted drug delivery (Duncan, Cable, Lloyd, Rejmanová, & Kopeček, 1983).
Molecular Structure Studies
The compound has also been used in studies focused on understanding molecular interactions and structures. For example, Chelouche et al. (2018) conducted solid-liquid equilibria and molecular structure studies of binary mixtures, including this compound, to gain insights into the nature of interactions between compounds forming each mixture (Chelouche et al., 2018).
Non-linear Optical Materials
This compound has potential applications in the development of non-linear optical materials. Nesterov et al. (2000) utilized derivatives of nitroaniline, including this compound, in a combinatorial chemistry approach to create new materials for non-linear optics. These findings suggest applications in advanced optical technologies (Nesterov et al., 2000).
Catalytic Systems
It has been a subject of interest in the development of catalytic systems. Naseem, Begum, and Farooqi (2017) reviewed different catalytic systems for the reduction of 2-nitroaniline, a closely related compound, demonstrating the importance of nitroaniline derivatives in catalysis (Naseem, Begum, & Farooqi, 2017).
Safety and Hazards
Future Directions
While specific future directions for N-(2-Methoxyethyl)-2-nitroaniline are not mentioned in the search results, there is ongoing research into related compounds. For example, metal-air batteries, which can use 2-methoxyethyl-based compounds, are being investigated due to their promising specific energies . Additionally, RAFT-mediated polymerization-induced self-assembly (RAFT-PISA), which can utilize 2-methoxyethyl acrylate (MEA), is an area of active research .
properties
IUPAC Name |
N-(2-methoxyethyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-7-6-10-8-4-2-3-5-9(8)11(12)13/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNWVPIMZLTPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-cyano-1,2-dimethylpropyl)-2-({5,7-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2535414.png)
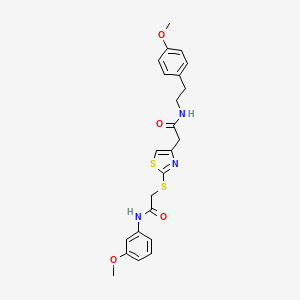
![Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)
![1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535418.png)

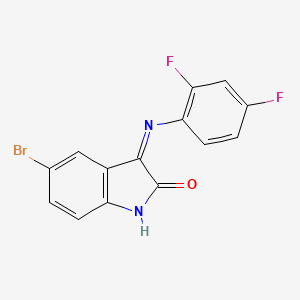
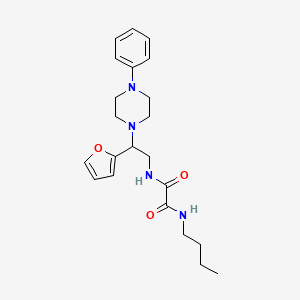
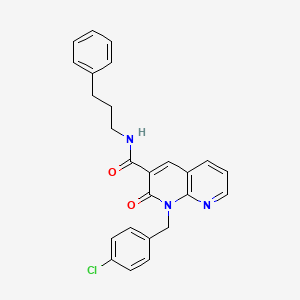
![4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2535426.png)
![1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone](/img/structure/B2535427.png)
